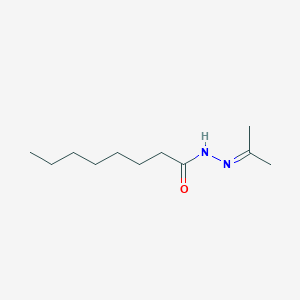![molecular formula C19H13NO3 B229670 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, commonly known as geldanamycin, is a natural product that is produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of compounds known as ansamycins and is a potent inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is responsible for the folding and stabilization of many oncogenic client proteins and is therefore an attractive target for cancer therapy.
Wirkmechanismus
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione is a molecular chaperone that is responsible for the folding and stabilization of many oncogenic client proteins, including kinases, transcription factors, and steroid hormone receptors. Geldanamycin binds to the ATP-binding site of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione and inhibits its function, leading to the destabilization and degradation of these client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Geldanamycin has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to modulate the immune response by inhibiting the function of regulatory T cells and enhancing the function of effector T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of geldanamycin is its potent inhibitory activity against 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, which makes it an attractive target for cancer therapy. However, one of the limitations of geldanamycin is its poor solubility and stability, which can make it difficult to use in experiments. In addition, geldanamycin has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on geldanamycin, including the development of more potent and selective 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors, the identification of biomarkers that can predict response to 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors, and the development of combination therapies that can enhance the efficacy of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors. In addition, there is also interest in exploring the potential of geldanamycin as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases.
Synthesemethoden
Geldanamycin can be synthesized using a variety of methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of synthetic organic chemistry techniques to assemble the molecule from smaller building blocks. Fermentation involves the use of microorganisms to produce the molecule in large quantities. The fermentation process involves growing the bacterium Streptomyces hygroscopicus in a culture medium and extracting the geldanamycin from the resulting broth.
Wissenschaftliche Forschungsanwendungen
Geldanamycin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including breast, prostate, lung, and colon cancer. The mechanism of action of geldanamycin is thought to involve the inhibition of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, which leads to the destabilization and degradation of oncogenic client proteins.
Eigenschaften
Molekularformel |
C19H13NO3 |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C19H13NO3/c1-9-7-8-13-16-15(11-5-3-4-6-12(11)18(13)22)14(10(2)21)19(23)20-17(9)16/h3-8H,1-2H3,(H,20,23) |
InChI-Schlüssel |
CLPWRVXDYZWECA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |
SMILES |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |
Kanonische SMILES |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
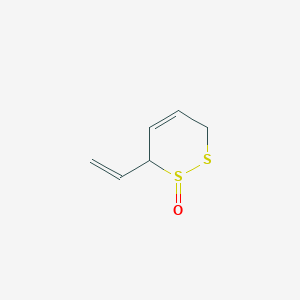
![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)
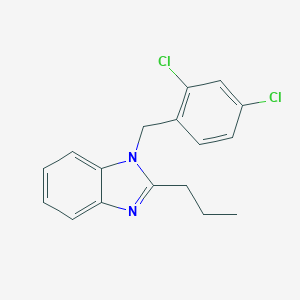
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
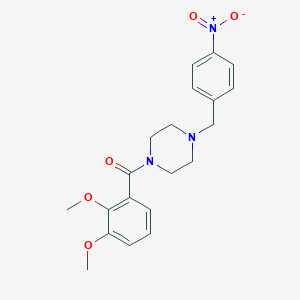
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
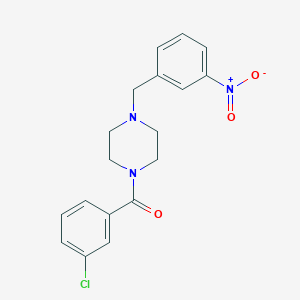
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

